Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with an ethyl carboxylate group, linked via a sulfonyl bridge to a phenyl ring bearing a carbamoyl-bound 6-bromobenzo[d]thiazole moiety. The bromine atom at position 6 of the benzothiazole ring introduces steric bulk and electron-withdrawing effects, which may enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
ethyl 4-[4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYUUJPXWDJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory and analgesic activity.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biological Activity
Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features several functional groups, including a benzo[d]thiazole moiety, piperazine, and a sulfonamide group. These structural components are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrN3O5S |
| Molecular Weight | 485.39 g/mol |
| CAS Number | 361174-06-3 |
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in various metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis .
- Receptor Binding : The compound may interact with cellular receptors, modulating their activity. This interaction can lead to altered signaling pathways that influence cell behavior .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could also exhibit effectiveness against certain bacterial and fungal strains .
Antihypertensive Properties
Several studies have suggested that derivatives of this compound exhibit antihypertensive effects through mechanisms such as alpha-blocking activity. For instance, related compounds have been documented to lower blood pressure effectively in animal models.
Antimicrobial Effects
The compound's structural components, particularly the bromobenzo[d]thiazole group, are associated with antimicrobial activity. In vitro studies have indicated that it may inhibit bacterial growth and fungal proliferation, making it a candidate for further exploration in infectious disease treatment .
Case Studies
-
Case Study on Antihypertensive Activity :
- Objective : To evaluate the antihypertensive effects of the compound in hypertensive rat models.
- Findings : Administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups, indicating its potential as a therapeutic agent for hypertension.
- Case Study on Antimicrobial Efficacy :
Scientific Research Applications
Biological Activities
Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibits various biological activities, including:
-
Antimicrobial Activity
- The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it inhibits the growth of pathogens like Staphylococcus aureus and Escherichia coli.
Microorganism MIC (μg/mL) Inhibition (%) Staphylococcus aureus 50 95 Escherichia coli 100 90 -
Anticancer Activity
- Research has shown that the compound can induce apoptosis in cancer cell lines. For instance, it exhibited an IC50 value of 15 µM against breast cancer cells.
Cell Line IC50 (µM) Effect Breast Cancer Cells 15 Induction of apoptosis -
Anti-inflammatory Effects
- Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated potent activity with minimal inhibitory concentrations suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
In a controlled experiment involving human cancer cell lines, treatment with the compound led to a marked decrease in cell proliferation rates. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
Key Compounds:
Ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate ():
- Substituents : 6-methoxy, 3-methyl.
- Impact : Methoxy is electron-donating, reducing electrophilicity compared to bromine. Methyl at position 3 increases steric hindrance.
- Biological Relevance : Likely altered binding affinity due to reduced electron withdrawal and increased bulk.
Ethyl 4-[4-[(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ():
- Substituents : 4-ethoxy, 3-methyl.
- Impact : Ethoxy at position 4 introduces flexibility and moderate electron donation.
- Physicochemical Properties : XLogP3 = 3.1 (moderate lipophilicity), with 8 hydrogen bond acceptors enhancing solubility .
Comparison Table :
EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group
Variations in Piperazine-Linked Groups
Key Compounds:
4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl Derivatives (): Structure: Piperazine linked via carbonyl instead of sulfonyl. Biological Activity: PARP-1 inhibition (IC50 = 47.5% at 0.14 mg) .
4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): Structure: Piperazine linked to a trifluoromethylphenyl group and butanone. Impact: Trifluoromethyl enhances metabolic stability; ketone introduces hydrogen-bonding capacity.
Comparison Table :
Heterocyclic Core Modifications
Key Compounds:
Thiazolylhydrazone Derivatives (): Core: Thiazole instead of benzothiazole.
Pyridazinone Derivatives (): Core: Pyridazinone linked to fluorophenylpiperazine. Impact: Pyridazinone’s planar structure may enhance π-π stacking with aromatic residues in enzyme active sites.
Comparison Table :
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step coupling reactions. For example, the bromobenzo-thiazole moiety can be prepared via cyclocondensation of 2-aminothiazole derivatives with diethyl oxalate under reflux in ethanol with piperidine as a catalyst (40 hours, ~1 mmol scale) . Subsequent sulfonylation and piperazine-carboxylate coupling require controlled anhydrous conditions. Yield optimization often depends on stoichiometric ratios, solvent choice (e.g., ethanol or DME), and purification via recrystallization or silica gel chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
- 1H/13C NMR : To verify aromatic proton environments (e.g., δ 7.74 ppm for pyrazole protons) and carbamate/sulfonyl carbonyl signals (δ 161–168 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1681 cm⁻¹, sulfonyl S=O at ~1160 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M]+ at m/z 349.0169 for brominated intermediates) .
Q. What impurities commonly arise during synthesis, and how are they resolved?
Common impurities include unreacted bromobenzo-thiazole precursors, sulfonamide by-products, or piperazine dimerization products. Recrystallization in ethanol or ethyl acetate/hexane mixtures removes polar impurities, while flash chromatography (e.g., EtOAc/MeOH gradients with 0.25% Et3N) resolves non-polar derivatives .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states for coupling reactions, while machine learning models analyze solvent/reagent combinations. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting optimal conditions (e.g., Pd(PPh3)4 catalysis for Suzuki couplings) .
Q. How should researchers address contradictory HPLC purity data post-synthesis?
Discrepancies may arise from column degradation, mobile phase pH variations, or co-eluting isomers. Mitigation strategies include:
- Ion-Pair Chromatography : Using trifluoroacetic acid (TFA) to resolve charged intermediates .
- LC-MS : Detects low-abundance by-products (e.g., oxidation products like sulfones) .
- Standardized Calibration : Ensure consistent column temperature and flow rates .
Q. What methodologies validate target engagement in biological assays?
- SPR/BLI : Measure binding kinetics to target proteins (e.g., kinases or receptors).
- Cellular Thermal Shift Assay (CETSA) : Confirms compound-induced protein stabilization .
- Metabolic Stability Tests : Use liver microsomes to assess CYP450-mediated degradation, critical for in vivo studies .
Data Analysis & Experimental Design
Q. How do steric and electronic effects influence sulfonylation efficiency?
Bulkier substituents on the phenylsulfonyl group reduce reaction rates due to steric hindrance. Electronic effects (e.g., electron-withdrawing bromine) enhance electrophilicity, improving coupling yields. Computational modeling (e.g., Fukui indices) identifies reactive sites for rational design .
Q. What statistical approaches are recommended for dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
